molecular formula C17H20N2 B155769 1-Benzhydryl-3-methylazetidin-3-amine CAS No. 133891-52-8

1-Benzhydryl-3-methylazetidin-3-amine

Cat. No. B155769
CAS RN: 133891-52-8
M. Wt: 252.35 g/mol
InChI Key: FFUOJTXKVPVKGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzhydryl-3-methylazetidin-3-amine involves several key steps and reagents. In one study, chiral 1,3-perhydrobenzoxazines were prepared and reacted with alkylmagnesium bromides and trimethylaluminum to yield open amino alcohols. These were further processed to obtain primary amines with excellent chemical yields and enantiomeric excesses . Another approach involved the formation of 1-methyl-1H-benzimidazol-2-amine through cycloaddition, followed by N-methylation and cycloaddition with chloroacetyl chloride to introduce a four-membered β-lactam ring, resulting in a series of azetidine-2-one derivatives . Additionally, regio- and stereoselective alkylation of 1-benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine was performed to obtain 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which can be functionalized at various positions. The stereochemistry of these compounds is crucial, as demonstrated by the synthesis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones, where the substituents at C-2 and C-4 were confirmed to have cis stereochemistry through X-ray diffraction analysis . The presence of a benzhydryl group and other substituents influences the overall molecular conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is influenced by the substituents and the stereochemistry of the molecule. For instance, the synthesis of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines involved the reaction of primary amines with α,γ-dibromo esters, leading to the formation of a single isomer . The reactivity of these compounds can lead to a variety of products, including α-aminolactones as minor products.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as 1-Benzhydryl-3-methylazetidin-3-amine, are determined by their molecular structure and functional groups. These properties include solubility, melting point, and stability, which are essential for their potential application in medicinal chemistry. For example, the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives were evaluated, indicating that the physical and chemical properties of these compounds contribute to their biological activities .

Case Studies and Applications

Several of the synthesized azetidine derivatives have been evaluated for their biological activities. Compounds with good antibacterial activity and cytotoxic activity in vitro were identified among the synthesized azetidine-2-one derivatives . Furthermore, some benzazole, thiazolidinone, and azetidin-2-one derivatives showed remarkable anti-diabetic and renoprotective activities, highlighting the therapeutic potential of these compounds .

Scientific Research Applications

Reductive and Oxidative Cleavages

1-Benzhydryl-3-methylazetidin-3-amine is involved in complex chemical reactions, such as reductive and oxidative cleavages. In one study, titled spiroazetidinones underwent reductive cleavage with lithium aluminum hydride, forming 3-benzhydryl-1-methylindole and a γ-amino alcohol, depending on the substituent on the azetidin-2-one ring. Oxidative treatment with Ce(IV) ammonium nitrate led to various products, including 2-hydroxy-N-(4-methoxyphenyl)-2,2-diphenylacetamide and ring expansion products like 1,3-oxazolidin-4-one, highlighting the compound's role in generating diverse chemical entities (Singh & Luntha, 2011).

Nucleophilic Reactivities

Another aspect of 1-Benzhydryl-3-methylazetidin-3-amine's application is its involvement in studies of nucleophilic reactivities. The kinetics of reactions involving tertiary amines with benzhydrylium ions were examined, providing insights into the interaction dynamics and reactivity patterns of compounds related to 1-Benzhydryl-3-methylazetidin-3-amine with electrophilic species (Ammer et al., 2010).

Ni-Catalyzed Reductive Amination

In the field of organic synthesis, 1-Benzhydryl-3-methylazetidin-3-amine serves as a precursor in Ni-catalyzed reductive amination processes. This method facilitates the synthesis of tertiary benzhydryl amines, demonstrating the compound's utility in constructing complex molecular architectures, including pharmaceuticals like antimigraine drug flunarizine and derivatives of drugs like paroxetine and metoprolol (Heinz et al., 2018).

Synthesis and Structural Studies

1-Benzhydryl-3-methylazetidin-3-amine also plays a role in the synthesis of various azetidine derivatives. For instance, its structural modifications have led to the discovery of new compounds with potential biological activities, as evidenced by the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through regio- and stereoselective alkylation, highlighting the compound's versatility in chemical synthesis (Salgado et al., 2002).

properties

IUPAC Name

1-benzhydryl-3-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUOJTXKVPVKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434228
Record name 1-(Diphenylmethyl)-3-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133891-52-8
Record name 1-(Diphenylmethyl)-3-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of triphenylphosphine (3.97 g, 15.14 mmol) and 3-azido-1-benzhydryl-3-methyl-azetidine (2.1 g, 7.57 mmol) in THF (20 mL) and water (2 mL) was stirred for 48 h. The solvent was removed in vacuo and a solution of hydrochloric acid (1M, 100 mL) was added to the residue. The aqueous solution was washed with DCM (50 mL) and the aqueous solution was basified to pH 8 with a solution of sodium hydroxide in water (1M). Then, the aqueous solution was extracted with EtOAc (3×50 mL). The combined organic phase was concentrated in vacuo and the residue was purified by column chromatography on silica gel (eluting with 10-100% EtOAc in petroleum ether) to give crude 1-benzhydryl-3-methyl-azetidin-3-ylamine (1.6 g, 6.37 mmol, 84%). 1H NMR (CDCl3, 400 MHz): δ7.40-7.33 (m, 4H), 7.21-7.25 (m, 4H), 7.12-7.18 (m, 2H), 4.22-4.30 (m, 1H), 3.10-3.20 (m, 2H), 2.80-2.92 (m, 2H), 1.41-1.47 (m, 3H). The two NH2 protons were not observed in CDCl3.
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
3-azido-1-benzhydryl-3-methyl-azetidine
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methanesulfonic acid 1-benzhydryl-3-methyl-azetidin-3-yl ester (12 g, 36.3 mmol) in DCM (100 mL) was added a saturated solution of ammonia in MeOH (200 mL) and the mixture was stirred for 3 h. The solvent was removed in vacuo and the residue was purified by column chromatography on silica gel (eluting with 0-100% EtOAc in petroleum ether) to give 1-benzhydryl-3-methyl-azetidin-3-ylamine (5.31 g, 58%), which was used directly in step F. Alternatively, 1-benzhydryl-3-methyl-azetidin-3-ylamine can be prepared via steps D and E. TLC (eluting with 20% EtOAc/heptane) Rf=0.2.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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